N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(25,26)15-11-12-17-19(13-15)28-21(22-17)23-20(24)16-9-5-6-10-18(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJUNCKWXXYMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenoxybenzamide: The final step involves coupling the methanesulfonylated benzothiazole with 2-phenoxybenzoyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- The methanesulfonyl group in the target compound distinguishes it from simpler benzothiazole derivatives like 2-BTBA, likely enhancing solubility and electronic interactions .
- Replacing the 2-phenoxy group with a nitro substituent (as in the nitrobenzamide analogue) introduces stronger electron-withdrawing effects, which may alter binding kinetics .
- The dichlorophenoxy-propanamide derivative (544440-45-1) demonstrates how halogenated aromatic groups can influence steric and hydrophobic interactions .
Impact of Sulfonyl Groups on Physicochemical Properties
Sulfonyl groups, such as methanesulfonyl, significantly affect molecular properties:
- Solubility: The polar sulfonyl group improves aqueous solubility compared to non-sulfonated analogues like 2-BTBA .
- Crystallinity : Sulfonated derivatives often exhibit distinct crystal packing patterns. For example, 2-BTBA and its fluorinated analogue (2-BTFBA) form optically transparent crystals via slow evaporation, but sulfonyl substitution may alter crystallization kinetics .
Biological Activity
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 315.37 g/mol
This compound features a benzothiazole core with a methanesulfonyl group and a phenoxybenzamide moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Inhibition of AKT/ERK pathways |
| B7 | A549 | 2.0 | Induction of apoptosis |
| B7 | H1299 | 1.8 | Cell cycle arrest |
The active compound B7 , a derivative closely related to this compound, has been shown to significantly reduce cell viability in human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549, H1299) through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have indicated that it can lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7).
Table 2: Anti-inflammatory Effects
| Compound | Cytokine | Concentration (µM) | Effect (%) |
|---|---|---|---|
| B7 | IL-6 | 4 | 70 |
| B7 | TNF-α | 4 | 65 |
These findings suggest that this compound could serve as a dual-action therapeutic agent targeting both cancer and inflammation .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Signaling Pathways : The compound has been observed to inhibit critical survival pathways in cancer cells, specifically the AKT and ERK signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis .
- Modulation of Cytokine Production : By downregulating inflammatory cytokines, the compound may help mitigate chronic inflammation associated with tumor progression .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazole derivatives:
- Case Study on Compound B7 : In vitro studies demonstrated that B7 significantly inhibited cancer cell growth in multiple lines while simultaneously reducing inflammatory markers in macrophages. This duality positions it as a promising candidate for further clinical investigation .
- Clinical Implications : The structure-function relationship established through these studies suggests that modifications to the benzothiazole nucleus can enhance both anticancer and anti-inflammatory activities, paving the way for new drug development strategies .
Q & A
Q. What controls are essential in in vivo efficacy studies?
- Methodological Answer : Include vehicle (DMSO/saline), positive control (e.g., paclitaxel for antitumor studies), and sham-treated cohorts. Monitor pharmacokinetics (plasma t₁/₂ via LC-MS) and off-target effects (histopathology of liver/kidney) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
